3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde
Description
Historical Context and Development
The development of 3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde is rooted in advancements in fluorination and nitro-aromatic chemistry. Early methods for synthesizing fluorinated benzaldehydes, such as halogen-exchange reactions described in patents like US6,297,405B1, laid the groundwork for later derivatives. The specific synthesis of this compound likely involves multi-step functionalization, starting with 4-methoxybenzaldehyde as a precursor.
A key milestone is its inclusion in catalogs by suppliers such as CymitQuimica and BLDpharm, which list it as a discontinued product due to shifting market demands toward more specialized fluorinated intermediates. Patent CN107935858B highlights methods for preparing 5-fluoro-2-nitrophenol, a potential precursor, through amination and diazotization reactions. These processes underscore the compound’s role in modular synthetic routes for pharmaceuticals and agrochemicals.
Significance in Organic and Medicinal Chemistry
This compound’s significance lies in its dual functionality: the aldehyde group permits condensation reactions, while the nitro and fluoro substituents enhance electrophilicity and bioactivity. Fluorinated benzaldehydes are pivotal in drug discovery, as evidenced by their use in antihistamines, antifungals, and anticancer agents. For example, 4-fluorobenzaldehyde derivatives are intermediates in flurbiprofen (an NSAID) and flucytosine (an antifungal).
While direct applications of this compound are not explicitly documented, its structural analogs demonstrate antimicrobial and anti-inflammatory properties. The nitro group may facilitate further reduction to amines, enabling the synthesis of heterocyclic compounds. Additionally, its methoxy group enhances solubility in organic solvents, making it suitable for cross-coupling reactions.
Nomenclature and Structural Classification
Systematic Name :
this compound.
Alternative Names :
- 3-(5-Fluoro-2-nitro-phenoxymethyl)-4-methoxy-benzaldehyde
- 4-Methoxy-3-[(5-fluoro-2-nitrophenoxy)methyl]benzaldehyde
Structural Features :
- Aldehyde group : Positioned at the para position relative to the methoxy group.
- Methoxy substituent : At the 4-position of the benzaldehyde core.
- Fluoronitro phenoxy methyl group : A 5-fluoro-2-nitrophenoxy moiety linked via a methylene bridge to the benzene ring.
Molecular Formula : $$ \text{C}{15}\text{H}{12}\text{FNO}_5 $$
Molecular Weight : 305.26 g/mol
SMILES : COC1=CC=C(C=O)C(COC2=CC(F)=CC=C2[N+]([O-])=O)=C1
Position in the Fluorinated Benzaldehyde Family
Fluorinated benzaldehydes are classified by the position and number of fluorine atoms and auxiliary substituents. Simple isomers like 2-, 3-, and 4-fluorobenzaldehyde serve as foundational building blocks. In contrast, this compound represents a higher complexity tier with three distinct functional groups:
The electron-withdrawing nitro and fluoro groups activate the aromatic ring for nucleophilic attack, while the methoxy group donates electron density, creating a polarized reactivity profile. This balance makes the compound suitable for synthesizing Schiff bases or heterocycles, which are common in drug design.
Properties
IUPAC Name |
3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO5/c1-21-14-5-2-10(8-18)6-11(14)9-22-15-7-12(16)3-4-13(15)17(19)20/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKHWQMVCWMOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde typically involves a multi-step process. One common method includes the reaction of 5-fluoro-2-nitrophenol with a suitable benzylating agent to form the intermediate 5-fluoro-2-nitrophenoxybenzyl compound. This intermediate is then subjected to formylation to introduce the aldehyde group, resulting in the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles under basic conditions.
Major Products:
Oxidation: 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(5-Fluoro-2-aminophenoxy)methyl]-4-methoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde exhibit significant antiproliferative effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression has been documented. For example, studies on related nitrophenyl derivatives have shown that they can act as potent inhibitors of NQO1 (NAD(P)H:quinone oxidoreductase 1), an enzyme implicated in cancer cell survival .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including monoamine oxidases (MAOs) and acetylcholinesterase (AChE). Inhibitors of MAOs are of particular interest for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structure-activity relationship (SAR) studies suggest that the presence of the nitro group enhances the inhibitory potency against MAO-B, making it a candidate for further development in neuropharmacology .
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its reactive aldehyde functional group allows it to participate in various reactions, including:
- Condensation Reactions : It can undergo condensation with amines to form imines, which are useful intermediates in the synthesis of more complex organic molecules.
- Coupling Reactions : The compound can be utilized in cross-coupling reactions to synthesize biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
These synthetic applications highlight its versatility as a reagent in laboratory settings.
Photonic Applications
Due to its unique chemical structure, this compound may find applications in material science, particularly in the development of photonic materials. Compounds with similar structures have been explored for their nonlinear optical properties, making them suitable for applications in optical switches and modulators .
Polymer Chemistry
The compound can also serve as a monomer or additive in polymer chemistry, contributing to the development of new materials with enhanced properties such as thermal stability and mechanical strength.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on NQO1 Inhibition | Anticancer Activity | Demonstrated significant inhibition of NQO1 with low nanomolar concentrations leading to reduced survival rates in cancer cell lines. |
| SAR Analysis | Enzyme Inhibition | Identified key structural features that enhance MAO-B inhibition; fluorine substitution increases potency compared to other halogens. |
| Photonic Material Development | Material Science | Explored potential as a nonlinear optical material; showed promising results in preliminary tests for optical applications. |
Mechanism of Action
The mechanism of action of 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Key Structural and Functional Insights
Electron-Withdrawing vs. Electron-Donating Groups: The nitro and fluoro groups in the target compound increase its electrophilicity, making it more reactive in nucleophilic aromatic substitution or condensation reactions compared to analogs with electron-donating groups (e.g., tert-butyl) .
Lipophilicity and Solubility: The tert-butyl derivative (C₁₉H₂₂O₃) has a higher logP value than the fluoro-nitro analog, enhancing membrane permeability but reducing aqueous solubility .
Biological Activity :
- Compounds with nitro groups (e.g., target compound) are often associated with prodrug activation or cytotoxicity, whereas methoxy or tert-butyl derivatives are typically metabolically stable .
- 4-Methoxybenzaldehyde ’s CYP2A6 inhibition (IC₅₀ < 10 µM) suggests that substituent position (para vs. ortho) critically affects enzyme binding .
Biological Activity
3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorinated nitrophenyl moiety, which is known for enhancing biological activity through various interactions.
- A methoxybenzaldehyde group, contributing to its chemical reactivity and potential therapeutic effects.
Chemical Formula
- Molecular Formula : CHFNO
Antimicrobial Properties
Research indicates that compounds with similar structures possess antimicrobial properties. For instance, studies have shown that nitrophenyl derivatives can inhibit bacterial growth effectively. While specific data on this compound is limited, its structural analogs have demonstrated significant antibacterial activity against various strains.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes, particularly those involved in neurodegenerative diseases. For example:
- Acetylcholinesterase (AChE) : Compounds with similar functionalities have been shown to inhibit AChE, which is critical in the treatment of Alzheimer's disease. The IC50 values for related compounds range from 0.22 µM to 0.69 µM .
Cytotoxicity Studies
In vitro studies on related compounds indicate potential cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like nitro can enhance cytotoxicity. For example, compounds with similar structures have shown IC50 values below 10 µM against various cancer cell lines .
Case Studies
- Study on Neuroprotective Effects :
- Antitumor Activity :
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 3-[(5-Fluoro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach is:
Substitution Reaction : React 4-methoxybenzaldehyde derivatives with 5-fluoro-2-nitrophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to introduce the nitrophenoxy group.
Methylation : Use methylating agents like methyl iodide under controlled pH (neutral to slightly basic) to protect reactive hydroxyl groups.
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
Monitoring via thin-layer chromatography (TLC) and structural confirmation via ¹H/¹³C NMR (δ 9.8–10.0 ppm for aldehyde protons) are critical .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H NMR (to confirm aldehyde protons and substituent integration), ¹³C NMR (carbonyl peak at ~190 ppm), and IR (aldehyde C=O stretch at ~1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ verification.
- Elemental Analysis : Validate C, H, N, and F content (±0.3% deviation).
- HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water mobile phase) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent aldehyde oxidation.
- Ventilation : Use fume hoods during synthesis due to nitro group toxicity.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize with 10% NaOH before discarding .
Advanced Research Questions
Q. How do electron-withdrawing groups (nitro, fluoro) influence the reactivity of the benzaldehyde moiety in nucleophilic additions?
- Methodological Answer : The nitro (meta to aldehyde) and fluoro (para to nitrophenoxy) groups reduce electron density at the aldehyde via inductive effects, enhancing electrophilicity. This accelerates nucleophilic attacks (e.g., Grignard additions or Schiff base formation). Computational studies (DFT) show a 15–20% increase in reaction rates compared to non-substituted analogs. Experimental validation via kinetic assays (UV-Vis monitoring at 300–400 nm) is recommended .
Q. What strategies mitigate competing side reactions during the introduction of the nitrophenoxy group?
- Methodological Answer :
- Temperature Control : Maintain 50–60°C to avoid nitro group reduction.
- Protecting Groups : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol) to prevent unwanted aldol condensations.
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Q. How does the spatial arrangement of substituents affect intermolecular interactions in crystal structures?
- Methodological Answer : X-ray crystallography reveals that the nitro group participates in π-π stacking (3.5–4.0 Å distances) with adjacent aromatic rings, while the methoxy group forms weak C–H···O hydrogen bonds (2.8–3.2 Å). These interactions influence solubility and melting points (mp 145–150°C). Comparative analysis with analogs lacking the fluoro substituent shows reduced lattice energy by ~10% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
